![molecular formula C16H26O7 B012405 [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate CAS No. 109984-82-9](/img/structure/B12405.png)
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The mechanism of action of [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is not fully understood. However, it has been suggested that this compound may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has been shown to have anti-inflammatory effects in vitro. It has also been shown to inhibit acetylcholinesterase activity in vitro, suggesting its potential as a treatment for Alzheimer's disease. However, further studies are needed to determine the physiological effects of this compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound also has potential applications in various areas of scientific research, including neuroscience and pharmacology. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate. One direction is to further investigate its potential as an acetylcholinesterase inhibitor and its potential use in the treatment of Alzheimer's disease. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for use in drug development.
Méthodes De Synthèse
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate can be synthesized using various methods. One method involves the reaction of 2,3-dihydro-1,4-dioxin-2-one with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with butyric anhydride to yield [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate.
Applications De Recherche Scientifique
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
109984-82-9 |
|---|---|
Nom du produit |
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
Formule moléculaire |
C16H26O7 |
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-12-11(9-8-18-15(2,3)21-9)20-14-13(12)22-16(4,5)23-14/h9,11-14H,6-8H2,1-5H3/t9-,11-,12+,13?,14?/m1/s1 |
Clé InChI |
NJJNAEMZQBLYRV-KSDCKGNFSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1[C@H](OC2C1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
SMILES |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
SMILES canonique |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Synonymes |
O-Butanoyl-3 di-O-isopropylidene-1,2:5,6 alpha-D-glucofurannose [Frenc h] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



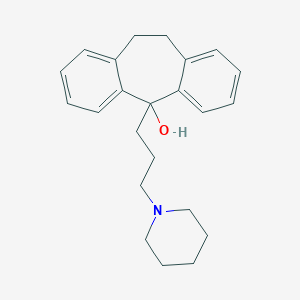
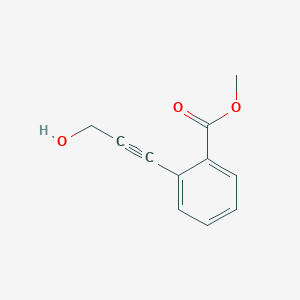

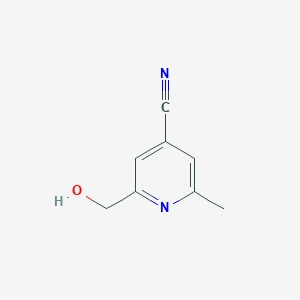
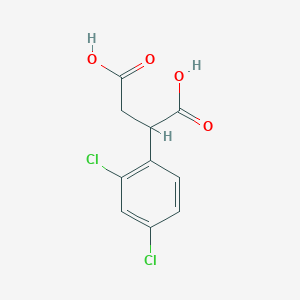
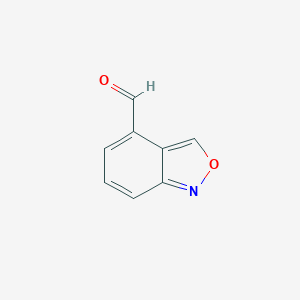



![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)



